molecular formula C18H12N6O B11617363 2-Imino-10-oxo-1-pyridin-3-ylmethyl-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carbonitrile

2-Imino-10-oxo-1-pyridin-3-ylmethyl-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carbonitrile

Cat. No.: B11617363
M. Wt: 328.3 g/mol
InChI Key: SQDXYBBUJILGGE-UHFFFAOYSA-N
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Description

2-IMINO-5-OXO-1-(3-PYRIDYLMETHYL)-1,5-DIHYDRO-2H-DIPYRIDO[1,2-A:2,3-D]PYRIMIDIN-3-YL CYANIDE is a complex heterocyclic compound. It belongs to the class of pyrido[2,3-d]pyrimidines, which are known for their diverse biological activities. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrido[2,3-d]pyrimidine derivatives typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures . For 2-IMINO-5-OXO-1-(3-PYRIDYLMETHYL)-1,5-DIHYDRO-2H-DIPYRIDO[1,2-A:2,3-D]PYRIMIDIN-3-YL CYANIDE, a similar approach can be employed. The reaction conditions often include the use of strong bases like sodium methoxide in butanol under reflux .

Industrial Production Methods

Industrial production methods for such compounds may involve multi-step synthesis processes, including the use of carboxylic anhydrides or acid chlorides for acylation, followed by cyclization reactions . The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-IMINO-5-OXO-1-(3-PYRIDYLMETHYL)-1,5-DIHYDRO-2H-DIPYRIDO[1,2-A:2,3-D]PYRIMIDIN-3-YL CYANIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amino derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

2-IMINO-5-OXO-1-(3-PYRIDYLMETHYL)-1,5-DIHYDRO-2H-DIPYRIDO[1,2-A:2,3-D]PYRIMIDIN-3-YL CYANIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-IMINO-5-OXO-1-(3-PYRIDYLMETHYL)-1,5-DIHYDRO-2H-DIPYRIDO[1,2-A:2,3-D]PYRIMIDIN-3-YL CYANIDE involves its interaction with specific molecular targets and pathways. For instance, as a tyrosine kinase inhibitor, it binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent signal transduction . As a cyclin-dependent kinase inhibitor, it interferes with the cell cycle progression, leading to cell cycle arrest and apoptosis .

Properties

Molecular Formula

C18H12N6O

Molecular Weight

328.3 g/mol

IUPAC Name

6-imino-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile

InChI

InChI=1S/C18H12N6O/c19-9-13-8-14-17(22-15-5-1-2-7-23(15)18(14)25)24(16(13)20)11-12-4-3-6-21-10-12/h1-8,10,20H,11H2

InChI Key

SQDXYBBUJILGGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC3=C(C=C(C(=N)N3CC4=CN=CC=C4)C#N)C(=O)N2C=C1

Origin of Product

United States

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